molecular formula C23H22ClN5O3S B11357806 N-{5-[1-(3-chloro-4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-(propanoylamino)benzamide

N-{5-[1-(3-chloro-4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-(propanoylamino)benzamide

Cat. No.: B11357806
M. Wt: 484.0 g/mol
InChI Key: ZIUPKDVQEBOSAL-UHFFFAOYSA-N
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Description

N-{5-[1-(3-chloro-4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-(propanoylamino)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiadiazole ring, a pyrrolidinone moiety, and a benzamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[1-(3-chloro-4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-(propanoylamino)benzamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Synthesis of the Pyrrolidinone Moiety: This step involves the reaction of 3-chloro-4-methylphenylamine with succinic anhydride to form the pyrrolidinone ring.

    Coupling Reactions: The thiadiazole and pyrrolidinone intermediates are then coupled using reagents like carbodiimides to form the desired compound.

    Final Amidation: The final step involves the amidation of the intermediate with 4-(propanoylamino)benzoic acid under conditions that promote amide bond formation, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidinone and benzamide moieties, using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group on the phenyl ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, the compound’s potential as a bioactive molecule is of interest. It can be studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

In medicine, the compound may be explored for its pharmacological properties. Its structure suggests potential activity as an enzyme inhibitor or receptor modulator, which could be useful in drug development.

Industry

In industrial applications, the compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of N-{5-[1-(3-chloro-4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-(propanoylamino)benzamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The thiadiazole ring and pyrrolidinone moiety are key features that contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Chloro-4-methylphenyl)benzamide: Shares the phenyl and benzamide moieties but lacks the thiadiazole and pyrrolidinone rings.

    2-Amino-N-(3-chloro-4-methylphenyl)benzamide: Similar phenyl and benzamide structure but with an amino group instead of the thiadiazole and pyrrolidinone rings.

    N-(3-Chloro-4-methylphenyl)-4-boronobenzamide: Contains a boron group instead of the thiadiazole and pyrrolidinone rings.

Uniqueness

The uniqueness of N-{5-[1-(3-chloro-4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-(propanoylamino)benzamide lies in its combination of the thiadiazole ring, pyrrolidinone moiety, and benzamide group. This combination provides a distinct set of chemical properties and potential biological activities that are not found in the similar compounds listed above.

This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C23H22ClN5O3S

Molecular Weight

484.0 g/mol

IUPAC Name

N-[5-[1-(3-chloro-4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]-4-(propanoylamino)benzamide

InChI

InChI=1S/C23H22ClN5O3S/c1-3-19(30)25-16-7-5-14(6-8-16)21(32)26-23-28-27-22(33-23)15-10-20(31)29(12-15)17-9-4-13(2)18(24)11-17/h4-9,11,15H,3,10,12H2,1-2H3,(H,25,30)(H,26,28,32)

InChI Key

ZIUPKDVQEBOSAL-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3CC(=O)N(C3)C4=CC(=C(C=C4)C)Cl

Origin of Product

United States

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